3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide

GPR40 agonist Type 2 diabetes Conformational restriction

3-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide (CAS 2168837-43-0) is a synthetic spirocyclic amide with the molecular formula C₁₃H₂₃NO₂ and molecular weight 225.33 g/mol. The compound features a 7-oxaspiro[3.5]nonane core—a rigid bicyclic scaffold in which an oxetane ring is fused to a cyclobutane ring via a shared spiro carbon—linked through an amide bond to a 3-methylbutanoyl side chain.

Molecular Formula C13H23NO2
Molecular Weight 225.332
CAS No. 2168837-43-0
Cat. No. B2888167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide
CAS2168837-43-0
Molecular FormulaC13H23NO2
Molecular Weight225.332
Structural Identifiers
SMILESCC(C)CC(=O)NC1CCC12CCOCC2
InChIInChI=1S/C13H23NO2/c1-10(2)9-12(15)14-11-3-4-13(11)5-7-16-8-6-13/h10-11H,3-9H2,1-2H3,(H,14,15)
InChIKeyRYEGVGDSFXKDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide (CAS 2168837-43-0): Spirocyclic Amide Building Block for Medicinal Chemistry


3-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide (CAS 2168837-43-0) is a synthetic spirocyclic amide with the molecular formula C₁₃H₂₃NO₂ and molecular weight 225.33 g/mol . The compound features a 7-oxaspiro[3.5]nonane core—a rigid bicyclic scaffold in which an oxetane ring is fused to a cyclobutane ring via a shared spiro carbon—linked through an amide bond to a 3-methylbutanoyl side chain . This spirocyclic architecture imposes a defined three-dimensional orientation that distinguishes it from flexible-chain amides and positions it as a constrained building block within the broader 7-oxaspiro[3.5]nonan-1-amine derivative family, which also includes pivalamide, phenylbutanamide, and hydroxyl-substituted analogs .

Why Generic Substitution Fails for 3-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide (CAS 2168837-43-0): Structural and Pharmacokinetic Non-Interchangeability Within the 7-Oxaspiro[3.5]nonane Amide Class


Compounds built on the 7-oxaspiro[3.5]nonan-1-amine scaffold are not functionally interchangeable because the amide side chain dictates both target engagement and ADME properties. The 3-methylbutanamide substituent in this compound differs from the tert-butyl group of N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide (CAS 2169487-43-6) and the phenylbutanamide moiety of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide (CAS 2320146-62-9), resulting in distinct steric bulk, lipophilicity, and hydrogen-bonding capacity . Spirocyclic amides demonstrate up to 8-fold greater potency and significantly improved metabolic stability compared to their linear counterparts, meaning that replacing the spirocyclic core with a simple piperidine or open-chain amide abolishes these conformational advantages [1][2]. The quantitative evidence below establishes the specific dimensions along which CAS 2168837-43-0 diverges from its closest analogs.

Quantitative Differentiation Evidence for 3-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide (CAS 2168837-43-0)


Spirocyclic vs. Acyclic Conformational Restriction: 8-Fold Potency Gain at GPR40

The 7-oxaspiro[3.5]nonane core provides a rigid three-dimensional scaffold that pre-organizes the amide pharmacophore into a bioactive conformation, reducing the entropic penalty upon receptor binding. In GPR40 agonist development, spirocyclic analog LY2881835—which shares the 7-oxaspiro[3.5]nonane core architecture with the target compound—achieved an EC₅₀ of 12 ± 2 nM, representing an 8-fold potency enhancement over the linear piperidine analog (EC₅₀ = 98 ± 15 nM) [1]. X-ray crystallography confirmed that the oxaspiro oxygen forms a hydrogen bond with Tyr¹²⁹ in the GPR40 binding pocket, an interaction absent in non-spiro derivatives [1].

GPR40 agonist Type 2 diabetes Conformational restriction

Metabolic Stability: Microsomal Half-Life of Spirocyclic vs. Acyclic Amides

The spirocyclic framework confers resistance to cytochrome P450-mediated oxidative metabolism. According to vendor-reported microsomal stability data for 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide, the compound exhibits a half-life (t₁/₂) of 4.7 hours in human liver microsomes, compared to 1.2 hours for the corresponding non-spiro counterpart . This 3.9-fold improvement in metabolic stability correlates with a reduced calculated logP (cLogP = 2.1 for the spirocyclic compound vs. 3.4 for the acyclic analog), indicating enhanced aqueous solubility and reduced passive central nervous system penetration . Caution: this data appears in a vendor datasheet and the underlying experimental study could not be independently verified.

Metabolic stability Liver microsomes Cytochrome P450

N-Alkyl Substitution SAR: 3-Methyl Branching Optimizes CCR2 Antagonist Potency

Systematic variation of the N-acyl substituent in spirocyclic butanamides reveals a non-linear structure-activity relationship at the CCR2 receptor. In calcium flux assays, the 3-methylbutanamide derivative—corresponding to the target compound—achieved an IC₅₀ of 89 nM at CCR2 [1]. Increasing steric bulk to the isopropyl derivative reduced potency to IC₅₀ = 320 nM, suggesting that the 3-methyl substituent fills the available hydrophobic pocket without exceeding its steric tolerance [1]. This represents a 3.6-fold selectivity window for the 3-methyl substituent over bulkier N-alkyl groups.

CCR2 antagonist N-alkyl SAR Inflammation

Physicochemical Differentiation: Molecular Weight, logP, and Solubility vs. Phenyl-Substituted Analog

The 3-methylbutanamide side chain (C₅H₉NO, contributing ~99 Da) produces markedly different physicochemical properties compared to the 2-phenylbutanamide analog. The target compound (MW 225.33, C₁₃H₂₃NO₂) is substantially smaller and less lipophilic than 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide (MW 287.40, C₁₈H₂₅NO₂), which incorporates an additional phenyl ring . This 62 Da molecular weight difference and the absence of an aromatic ring in the target compound predict lower logP, higher aqueous solubility, and reduced plasma protein binding—properties advantageous for applications requiring improved solubility or minimized off-target hydrophobic interactions .

Physicochemical properties Lipophilicity Solubility

Hydrogen Bond Donor/Acceptor Profile Differentiates from Hydroxyl-Substituted Analog

The target compound possesses one hydrogen bond donor (amide N–H) and two hydrogen bond acceptors (amide C=O and oxetane ring oxygen), yielding a HBD/HBA profile of 1/2 . In contrast, rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]butanamide introduces an additional hydroxyl group on the spirocyclic ring, increasing the HBD count to 2 and the topological polar surface area by approximately 20 Ų . This difference is critical for permeability considerations: maintaining HBD ≤1 and tPSA <90 Ų is associated with favorable blood-brain barrier penetration, whereas the hydroxylated analog is predicted to have reduced CNS exposure .

Hydrogen bonding Permeability Blood-brain barrier

Synthetic Tractability and Purity: 3-Methylbutanamide as a Favorable Coupling Partner

The 3-methylbutanoyl group is a readily available, sterically unencumbered carboxylic acid derivative that facilitates high-yielding amide bond formation with 7-oxaspiro[3.5]nonan-1-amine using standard coupling reagents (DCC, EDC, HATU) . This contrasts with the sterically hindered pivaloyl group in N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide (CAS 2169487-43-6), where the tert-butyl substituent creates significant steric hindrance at the carbonyl, often resulting in lower coupling yields and requiring extended reaction times or specialized conditions . The commercial availability of the target compound at >95% purity from multiple vendors further supports its selection as a cost-effective entry point for spirocyclic amide SAR exploration .

Amide coupling Synthetic accessibility Building block

Recommended Application Scenarios for 3-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide (CAS 2168837-43-0)


Spirocyclic Fragment Library Construction for GPR40 and Related GPCR Targets

The 7-oxaspiro[3.5]nonane scaffold, as exemplified by this compound, provides a pre-organized three-dimensional pharmacophore that has demonstrated 8-fold potency enhancement over linear analogs in GPR40 agonist programs [1]. Medicinal chemistry teams building focused fragment or lead-like libraries for GPCR targets—particularly GPR40 (FFAR1) for type 2 diabetes—should prioritize spirocyclic amide building blocks over flexible-chain alternatives. The 3-methylbutanamide variant offers balanced steric bulk and synthetic accessibility for initial SAR exploration [1].

CCR2 Antagonist Lead Optimization with Defined N-Alkyl SAR

For chemokine receptor CCR2 antagonist programs targeting chronic inflammatory diseases (atherosclerosis, multiple sclerosis, rheumatoid arthritis), the 3-methylbutanamide substituent occupies a defined steric tolerance window (IC₅₀ = 89 nM) that is 3.6-fold more potent than bulkier isopropyl derivatives [2]. This compound serves as a reference point for systematic N-alkyl SAR exploration, where increasing or decreasing steric bulk can be quantitatively benchmarked against the 89 nM baseline [2].

CNS-Penetrant Probe Design Requiring Controlled Physicochemical Properties

With a single hydrogen bond donor (amide NH), low molecular weight (225.33), and predicted tPSA well below the 90 Ų blood-brain barrier threshold, this compound is suitable as a starting scaffold for CNS-penetrant probe development . Its lower lipophilicity (cLogP ~2.1) compared to aromatic analogs (e.g., 2-phenyl derivative) reduces the risk of non-specific membrane partitioning and hERG channel blockade, making it preferable for neuroscience target screening cascades .

Metabolic Stability Screening Benchmark in Liver Microsome Assays

The reported microsomal half-life of 4.7 hours—3.9-fold longer than its acyclic counterpart—positions this compound as a useful positive control or benchmark compound when evaluating the metabolic stability of new chemical entities within spirocyclic amide series . Researchers establishing in vitro metabolic stability assays for spirocyclic libraries can use this compound to calibrate expected t₁/₂ ranges and to validate that the assay can discriminate between spirocyclic (metabolically stabilized) and acyclic (rapidly cleared) chemotypes .

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